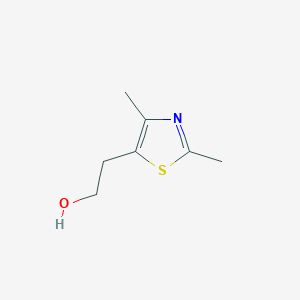

2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol

CAS No.: 2258-19-7

Cat. No.: VC3014724

Molecular Formula: C7H11NOS

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2258-19-7 |

|---|---|

| Molecular Formula | C7H11NOS |

| Molecular Weight | 157.24 g/mol |

| IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanol |

| Standard InChI | InChI=1S/C7H11NOS/c1-5-7(3-4-9)10-6(2)8-5/h9H,3-4H2,1-2H3 |

| Standard InChI Key | BQQBMZMSRDSGKP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)CCO |

| Canonical SMILES | CC1=C(SC(=N1)C)CCO |

Introduction

2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol is a synthetic organic compound that features a thiazole ring attached to an ethanol moiety. This compound is of interest in various chemical and pharmaceutical applications due to its structural components, which are known for their diverse biological activities. The thiazole ring is a common motif in many biologically active compounds, often contributing to their pharmacological properties.

Synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)ethan-1-ol

The synthesis of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. This can be achieved through various methods, such as the use of reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in appropriate solvents.

| Synthetic Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Reduction with LiAlH | LiAlH, precursor ketone | Tetrahydrofuran (THF) | Variable |

| Reduction with NaBH | NaBH, precursor aldehyde | Methanol or ethanol | Variable |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR): The H NMR spectrum would show signals corresponding to the thiazole ring protons and the ethanol moiety.

-

Infrared (IR) Spectroscopy: Expected to show absorption bands for the hydroxyl group (around 3600 cm) and the thiazole ring.

Biological Activities and Applications

While specific biological activities of 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol have not been extensively documented, compounds with similar thiazole structures have shown potential in various pharmacological applications, including antimicrobial and antioxidant activities. The presence of the thiazole ring often enhances the compound's ability to interact with biological targets.

Safety and Handling

As with many organic compounds, handling 2-(dimethyl-1,3-thiazol-5-yl)ethan-1-ol requires caution. It is advisable to follow standard laboratory safety protocols, including the use of protective clothing and gloves. Specific safety data for this compound may not be widely available, but it is generally recommended to avoid ingestion and skin contact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume